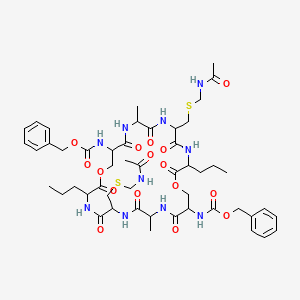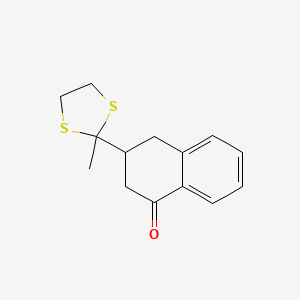
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound characterized by the presence of a dithiolane ring and a dihydronaphthalenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the formation of the dithiolane ring followed by its attachment to the dihydronaphthalenone core. Common synthetic routes include:
Formation of the Dithiolane Ring: This step involves the reaction of a suitable dithiol with a methylating agent under controlled conditions to form the 2-methyl-1,3-dithiolan-2-yl group.
Attachment to Dihydronaphthalenone: The dithiolane ring is then attached to the dihydronaphthalenone core through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
化学反応の分析
Types of Reactions
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the dithiolane ring or the dihydronaphthalenone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
科学的研究の応用
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The dithiolane ring and dihydronaphthalenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- 1-Methyl-3-[4-(2-methyl-1,3-dithiolan-2-yl)phenyl]urea
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)acetate
Uniqueness
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dithiolane ring and a dihydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
63791-67-3 |
|---|---|
分子式 |
C14H16OS2 |
分子量 |
264.4 g/mol |
IUPAC名 |
3-(2-methyl-1,3-dithiolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H16OS2/c1-14(16-6-7-17-14)11-8-10-4-2-3-5-12(10)13(15)9-11/h2-5,11H,6-9H2,1H3 |
InChIキー |
JSYYEHMQPSCOFW-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)C2CC3=CC=CC=C3C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


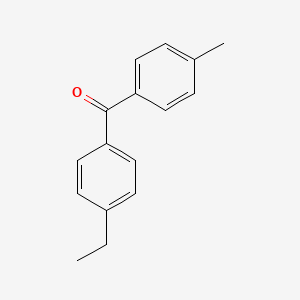
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
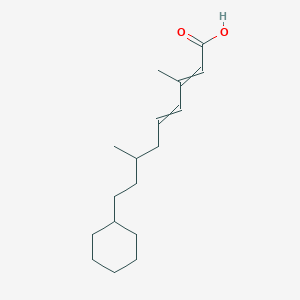




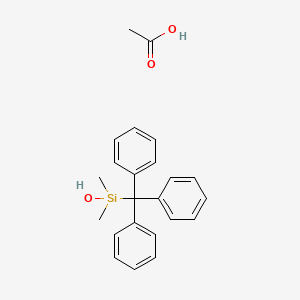
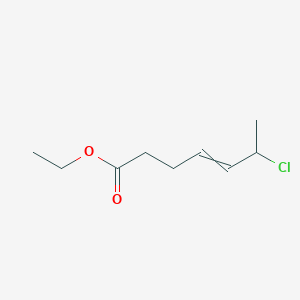
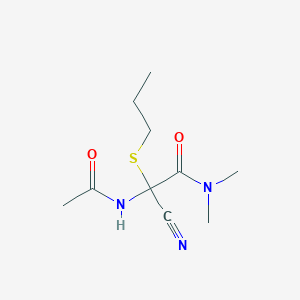
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
